3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C21H19FN2O4S and its molecular weight is 414.45. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Compounds structurally related to 3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione have been synthesized and evaluated for their anticancer properties. For instance, thiazolidine-2,4-dione derivatives have been explored for their potential in inhibiting cancer cell growth, specifically against the MCF-7 human breast cancer cell line. The activity of these compounds indicates their potential in the development of new anticancer agents (N. Kumar & Sanjay K. Sharma, 2022).
Antimicrobial Activity
Thiazolidine-2,4-dione and its derivatives have also demonstrated significant antimicrobial activity. A study synthesized 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones and tested them against various bacterial strains. These compounds showed good activity against gram-positive bacteria, highlighting their potential as a foundation for developing new antimicrobial agents (O. Prakash et al., 2011).
Inhibition of Platelet Aggregation
Research into 3-substituted-2,2-dimethyl-beta-amino acid derivatives, similar in structure to the compound , has revealed their effectiveness as inhibitors of human platelet aggregation. These findings suggest the potential therapeutic application of such compounds in antithrombotic treatments, especially during the acute phase of thrombotic events (Y. Hayashi et al., 1998).
DNA Topoisomerase I Inhibition
Thiazacridine derivatives, which share a structural motif with thiazolidine-2,4-dione, have been shown to inhibit DNA topoisomerase I activity, inducing apoptosis in cancer cells. This mechanism of action suggests the potential use of thiazolidine-2,4-dione derivatives in cancer therapy, offering a new approach to targeting cancer cell proliferation and survival (F. Barros et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been used as functionalized cereblon ligands for the development of thalidomide based protacs . Cereblon is a protein that plays a crucial role in various cellular processes, including protein homeostasis and cell cycle progression .
Mode of Action
It’s suggested that the compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This suggests that the compound may interact with its targets by forming covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been used in the development of protein degrader libraries . This suggests that the compound may influence protein degradation pathways, potentially leading to downstream effects on cellular processes such as cell growth and survival .
Pharmacokinetics
Similar compounds have been designed with the intent of modifying physicochemical properties (size, charge, lipophilicity) to improve the pharmacokinetic profile .
Result of Action
Based on its potential role in protein degradation pathways, it may influence cellular processes such as cell growth and survival .
Properties
IUPAC Name |
3-[1-[3-(4-fluorophenoxy)benzoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S/c22-15-4-6-17(7-5-15)28-18-3-1-2-14(12-18)20(26)23-10-8-16(9-11-23)24-19(25)13-29-21(24)27/h1-7,12,16H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEQSXCIJQUGJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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